
8-Hydroxyheptadecanoic acid
Vue d'ensemble
Description
8-Hydroxyheptadecanoic acid is a useful research compound. Its molecular formula is C17H34O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Hydroxyheptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyheptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prostaglandin Receptor Affinity and cAMP Formation
A study by Smith et al. (1977) on 8-alkylthio(sulfinyl and sulfonyl)-12-hydroxyalkanoic acids, structurally similar to 8-hydroxyheptadecanoic acid, showed these compounds can stimulate cAMP formation in the mouse ovary and bind to the rat lipocyte prostaglandin receptor. These findings suggest potential applications in understanding prostaglandin receptor interactions and signaling pathways in biological systems (Smith et al., 1977).
Role in Oxidative DNA Damage Analysis
Rodriguez et al. (2000) explored the role of 8-hydroxyguanine, a compound related to 8-hydroxyheptadecanoic acid, in DNA oxidative damage. This research is crucial for understanding DNA lesions caused by oxidative processes, highlighting the importance of these compounds in genetic and cellular damage studies (Rodriguez et al., 2000).
Identification in Plant Cutins and Suberins
Holloway and Deas (1971) identified dihydroxyhexadecanoic acid isomers in plant cutins and suberins, closely related to 8-hydroxyheptadecanoic acid. This discovery is significant for studies in plant biology, particularly in understanding the biosynthesis and composition of plant cuticles and protective layers (Holloway & Deas, 1971).
Insights in Medicinal Chemistry
Gupta et al. (2021) discussed the significance of 8-hydroxyquinolines, chemically related to 8-hydroxyheptadecanoic acid, in medicinal chemistry. The study highlights the potential of these compounds in the treatment of diseases like cancer, HIV, and neurodegenerative disorders, emphasizing their role in drug development (Gupta et al., 2021).
Biomarker for Parkinson Disease Progression
Sato et al. (2005) investigated 8-hydroxydeoxyguanosine, related to 8-hydroxyheptadecanoic acid, as a biomarker for Parkinson's disease progression. This suggests that derivatives of 8-hydroxyheptadecanoic acid could be crucial in neurodegenerative disease research and monitoring (Sato, Mizuno, & Hattori, 2005).
Propriétés
IUPAC Name |
8-hydroxyheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUFEWPQZITFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



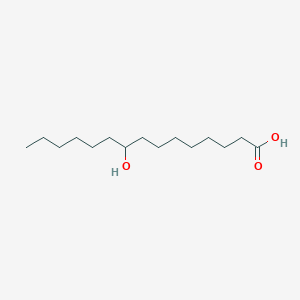
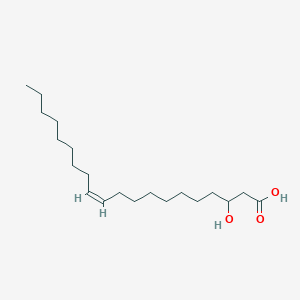
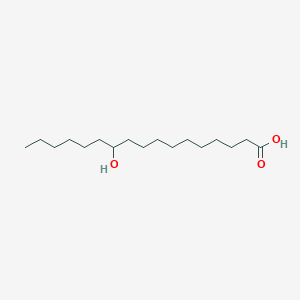
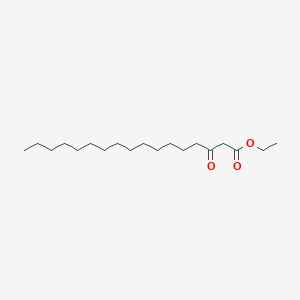
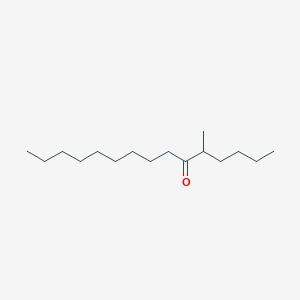
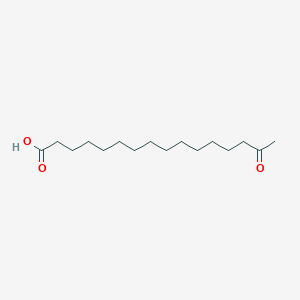

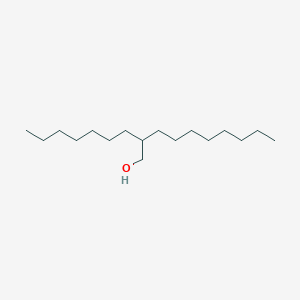



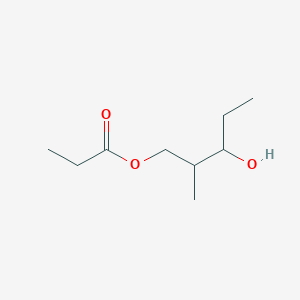
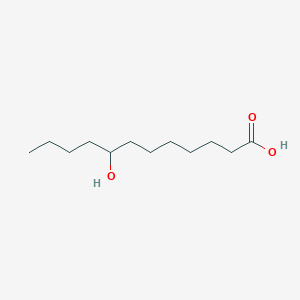
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)